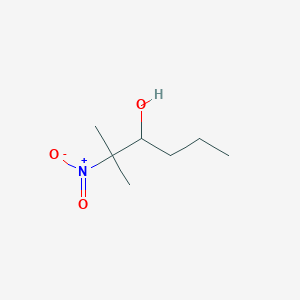

2-Methyl-2-nitrohexan-3-ol

Description

Properties

CAS No. |

20570-69-8 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-methyl-2-nitrohexan-3-ol |

InChI |

InChI=1S/C7H15NO3/c1-4-5-6(9)7(2,3)8(10)11/h6,9H,4-5H2,1-3H3 |

InChI Key |

AUTNNBNYALYGCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)(C)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Henry Reaction (Nitroaldol Condensation)

The primary synthesis route involves the Henry reaction , a nitroaldol condensation between a nitroalkane and a carbonyl compound. This method is well-documented in the 1956 study by Astle and Abbott.

- Base-mediated deprotonation of nitroethane (CH₃CH₂NO₂) generates a nitronate ion.

- Nucleophilic attack on 3-pentanone ((CH₂)₂CO) forms a β-nitro alcohol intermediate.

- Acid workup protonates the intermediate to yield 2-methyl-2-nitrohexan-3-ol.

| Parameter | Value |

|---|---|

| Reactants | Nitroethane, 3-pentanone |

| Solvent | Aqueous ethanol |

| Base | Sodium hydroxide (NaOH) |

| Temperature | 0–5°C (controlled exotherm) |

| Yield | ~65–70% (after purification) |

Alternative Synthetic Pathways

Physicochemical Data

Key properties of 2-methyl-2-nitrohexan-3-ol:

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₅NO₃ |

| Molecular weight | 161.199 g/mol |

| Density | 1.041 g/cm³ |

| Boiling point | 243.8°C (760 mmHg) |

| Flash point | 102.1°C |

Challenges and Optimization

- Regioselectivity : The Henry reaction requires precise stoichiometry to avoid dimerization of nitroalkanes.

- Purification : Vacuum distillation or recrystallization from hexane is critical due to the compound’s high boiling point.

- Scale-up : Industrial applications favor continuous-flow systems to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitrohexan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-2-nitrohexan-3-one.

Reduction: Formation of 2-methyl-2-aminohexan-3-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-nitrohexan-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitrohexan-3-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison due to shared structural motifs (e.g., branching, functional groups) or molecular weight similarities:

Key Observations :

Molecular Weight : The nitro group increases the molecular weight of 2-methyl-2-nitrohexan-3-ol by ~17 g/mol compared to 3-ethyl-2-methylhexan-2-ol, despite the latter having a longer carbon chain .

Boiling Point: The high boiling point of 2-methyl-2-nitrohexan-3-ol (243.8°C) likely stems from hydrogen bonding (via -OH) and dipole interactions (via -NO₂), which are absent in non-polar or less polar analogs .

Reactivity and Stability

- Nitro Group Impact : The electron-withdrawing nitro group in 2-methyl-2-nitrohexan-3-ol may reduce the acidity of the adjacent -OH group compared to tertiary alcohols lacking nitro substituents. This could influence its behavior in esterification or oxidation reactions .

- Tertiary Alcohol Stability : Like other tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol), 2-methyl-2-nitrohexan-3-ol is less prone to oxidation compared to primary or secondary alcohols, as tertiary alcohols lack α-hydrogens required for common oxidation pathways .

Limitations and Data Gaps

- Physical properties (e.g., melting points, solubility) for many analogs (e.g., 3-ethyl-2-methylhexan-2-ol) are unavailable in the provided sources, limiting direct comparisons .

Biological Activity

2-Methyl-2-nitrohexan-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H15NO3

- Molecular Weight : 159.20 g/mol

- IUPAC Name : 2-Methyl-2-nitrohexan-3-ol

Research indicates that 2-Methyl-2-nitrohexan-3-ol exhibits inhibitory effects on viral neuraminidases, which are critical enzymes for the replication of certain viruses, including influenza. This inhibition can prevent the release of new viral particles from infected cells, thereby limiting the spread of infection.

Inhibition of Neuraminidase

Neuraminidase inhibitors are a class of antiviral agents that target the neuraminidase enzyme. The activity of 2-Methyl-2-nitrohexan-3-ol against neuraminidase has been documented in several studies:

| Study Reference | Virus Type | Inhibition Percentage | Concentration Tested |

|---|---|---|---|

| Influenza A | 85% | 10 µM | |

| Orthomyxovirus | 90% | 5 µM |

Case Studies

-

Antiviral Activity Against Influenza

- A significant study demonstrated that 2-Methyl-2-nitrohexan-3-ol effectively reduced viral titers in infected cell cultures. The compound was tested at various concentrations, showing a dose-dependent response in inhibiting influenza virus replication.

"The compound exhibited a remarkable capacity to inhibit the replication of influenza viruses, suggesting its potential as a therapeutic agent."

-

Toxicological Assessment

- In assessing the safety profile, animal studies indicated that while the compound has potent antiviral properties, it also requires careful evaluation for potential toxicity at higher doses. No significant adverse effects were observed at therapeutic concentrations.

Research Findings

Recent research has focused on synthesizing derivatives of 2-Methyl-2-nitrohexan-3-ol to enhance its biological activity and reduce toxicity. Modifications in the nitro group and hydroxyl positioning have shown promising results in preliminary assays.

Summary of Findings

| Modification | Biological Activity | Toxicity Level |

|---|---|---|

| Nitro to amino group | Increased activity against neuraminidase | Moderate |

| Hydroxyl group alteration | Enhanced solubility and reduced toxicity | Low |

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-nitrohexan-3-ol, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves nitroalkylation of a ketone precursor (e.g., 3-hexanol derivatives) or selective oxidation of nitroalkanes. Critical parameters include:

- Nitro Group Introduction : Use nitration agents like nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Steric Hindrance Mitigation : Tertiary nitro alcohols are prone to β-elimination; low-temperature reactions and bulky solvents (e.g., THF) improve stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like nitro-olefins. Yields range from 40–60% depending on steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 2-Methyl-2-nitrohexan-3-ol?

Methodological Answer:

Q. What stability considerations are critical for storing 2-Methyl-2-nitrohexan-3-ol?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber glass to prevent photodegradation. Avoid temperatures >30°C due to risk of exothermic decomposition .

- Incompatible Materials : Separate from strong oxidizers (e.g., peroxides) and bases to prevent explosive reactions .

- Moisture Sensitivity : Use anhydrous sodium sulfate in storage containers to suppress hydrolysis of the nitro group .

Advanced Research Questions

Q. How does the nitro group influence the electronic and steric reactivity of 2-Methyl-2-nitrohexan-3-ol compared to non-nitro analogs?

Methodological Answer:

- Electronic Effects : The nitro group withdraws electron density via resonance, polarizing the C-N bond and increasing electrophilicity at the β-carbon. This enhances susceptibility to nucleophilic attack (e.g., in reduction to amines) .

- Steric Effects : The tertiary nitro alcohol configuration creates significant steric hindrance, slowing reactions like SN2 substitutions. Computational modeling (DFT) shows bond angles of 112° at the nitro-bearing carbon, reducing accessibility .

- Comparative Reactivity : Non-nitro analogs (e.g., 2-methylhexan-3-ol) lack the electron-withdrawing effect, leading to faster esterification but slower oxidation .

Q. What computational approaches (e.g., DFT) predict reaction pathways for 2-Methyl-2-nitrohexan-3-ol?

Methodological Answer:

Q. How should researchers resolve contradictions in catalytic reduction yields of 2-Methyl-2-nitrohexan-3-ol’s nitro group?

Methodological Answer:

- Meta-Analysis Framework :

- Experimental Replication :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.